N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, linked to a piperidine ring and an oxane moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to definitively state which biochemical pathways it affects
Pharmacokinetics
The presence of the piperidine ring and the tetrahydro-2h-pyran-4-yl group may influence its pharmacokinetic properties . These groups could potentially enhance the compound’s solubility and permeability, thereby improving its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzothiazole core.
Incorporation of the Oxane Moiety: The oxane ring is often introduced through a ring-closing reaction involving a suitable diol and an acid catalyst.
Final Coupling: The final step involves coupling the piperidine-oxane intermediate with the benzothiazole core using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzothiazoles, halobenzothiazoles.
Scientific Research Applications
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbenzothiazole-2-carboxamide
- N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzoxazole-2-carboxamide
- N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzimidazole-2-carboxamide
Uniqueness
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of a benzothiazole core with a piperidine and oxane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-18(19-21-16-3-1-2-4-17(16)25-19)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJBLLPTRIMKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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